molecular formula C21H20BrN5O2 B11256643 7-(2-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(2-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11256643
M. Wt: 454.3 g/mol
InChI Key: BTVGYSXGZAEXEK-UHFFFAOYSA-N
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Description

7-(2-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound belonging to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Reactions Analysis

Types of Reactions

7-(2-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(2-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(2-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it has been shown to inhibit RNA-dependent RNA polymerase (RdRp) activity in certain viruses, thereby preventing viral replication . The compound’s structure allows it to bind to the active site of RdRp, blocking the synthesis of viral RNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-(2-BROMOPHENYL)-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit viral RdRp sets it apart from other similar compounds .

Properties

Molecular Formula

C21H20BrN5O2

Molecular Weight

454.3 g/mol

IUPAC Name

7-(2-bromophenyl)-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C21H20BrN5O2/c1-3-29-17-11-7-6-10-16(17)26-20(28)18-13(2)25-21-23-12-24-27(21)19(18)14-8-4-5-9-15(14)22/h4-12,19H,3H2,1-2H3,(H,26,28)(H,23,24,25)

InChI Key

BTVGYSXGZAEXEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=CC=C4Br)C

Origin of Product

United States

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